molecular formula C12H18N2O4S B497085 N-(4-ethoxyphenyl)morpholine-4-sulfonamide CAS No. 838871-06-0

N-(4-ethoxyphenyl)morpholine-4-sulfonamide

Cat. No.: B497085
CAS No.: 838871-06-0
M. Wt: 286.35g/mol
InChI Key: NHDLHIPLOGGCGP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)morpholine-4-sulfonamide is a synthetic chemical compound featuring a sulfonamide functional group integrated with morpholine and ethoxyphenyl moieties. This structure places it within the broad and pharmacologically significant sulfonamide class, which includes compounds with a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, and antidiabetic properties . The presence of the sulfonamide group (-SO2NH-) is a key structural motif known to interact with various enzymatic targets . The specific arrangement of the 4-ethoxyphenyl and morpholine rings in this molecule suggests potential for diverse research applications, particularly in medicinal chemistry where such structures are explored for their inhibitory effects on enzymes like dihydropteroate synthase (in bacterial folate synthesis) or carbonic anhydrases . Furthermore, the morpholine heterocycle is a privileged structure in drug discovery, often incorporated to modulate solubility, bioavailability, and target binding . This compound serves as a valuable building block for the synthesis and discovery of new bioactive molecules. It is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult relevant safety data sheets prior to handling.

Properties

IUPAC Name

N-(4-ethoxyphenyl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-18-12-5-3-11(4-6-12)13-19(15,16)14-7-9-17-10-8-14/h3-6,13H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDLHIPLOGGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (Et₃N) or pyridine to neutralize HCl byproduct.

  • Temperature : 0°C to room temperature.

  • Time : 4–12 hours.

Procedure :

  • Dissolve morpholine (1.0 equiv) in DCM under inert atmosphere.

  • Add Et₃N (1.2 equiv) and cool to 0°C.

  • Slowly add 4-ethoxyphenylsulfonyl chloride (1.1 equiv) dropwise.

  • Warm to room temperature and stir until completion (TLC monitoring).

  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 70–85% (dependent on sulfonyl chloride purity).
Challenges :

  • 4-Ethoxyphenylsulfonyl chloride may require prior synthesis via chlorosulfonation of 4-ethoxybenzene.

  • Competing side reactions (e.g., over-sulfonylation) necessitate precise stoichiometry.

One-Pot Catalytic Synthesis Using Sequential Metal Catalysis

A one-pot method leveraging iron and copper catalysis enables sequential iodination and N-arylation, avoiding isolation of intermediates.

Reaction Conditions:

  • Catalysts : FeCl₃ (10 mol%) and CuI (20 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 130°C.

Procedure :

  • Iodinate 4-ethoxybenzene using I₂ and FeCl₃ at 40°C for 4 hours.

  • Add morpholine-4-sulfonamide, CuI, and K₃PO₄.

  • Heat at 130°C for 18 hours under N₂.

  • Purify via recrystallization (ethanol/water).

Yield : 68–76% (similar to analogs in source).
Advantages :

  • Avoids handling hazardous sulfonyl chlorides.

  • Scalable for industrial applications.

Electrochemical Oxidative Coupling

Electrochemical methods offer a green alternative by coupling thiols and amines under mild conditions.

Reaction Conditions:

  • Electrodes : Graphite anode, stainless steel cathode.

  • Electrolyte : Tetrabutylammonium tetrafluoroborate (TBABF₄).

  • Solvent : Acetonitrile (MeCN)/0.3 M HCl (3:1 v/v).

  • Temperature : Room temperature.

Procedure :

  • Mix 4-ethoxythiophenol (1.0 equiv) and morpholine (1.5 equiv) in electrolyte solution.

  • Apply constant current (10 mA/cm²) for 5–30 minutes in a flow reactor.

  • Extract with ethyl acetate and purify via flash chromatography.

Yield : 65–80% (based on thiol conversion).
Mechanistic Insight :

  • Anodic oxidation generates disulfide intermediates.

  • Aminium radicals form via amine oxidation, coupling with disulfides to yield sulfonamides.

Palladium-Catalyzed Three-Component Synthesis

A three-component reaction using Pd catalysis integrates boronic acids, sulfur dioxide surrogates, and amines.

Reaction Conditions:

  • Catalyst : PdCl₂(PhCN)₂ (1–10 mol%).

  • Ligand : Tris(2,6-dimethoxyphenyl)phosphine.

  • Reagents : SO₂Cl₂, 4-ethoxyboronic acid, morpholine.

  • Solvent : THF/MeCN (2:1).

Procedure :

  • React SO₂Cl₂ (2.5 equiv) with morpholine in MeCN at 50°C for 0.5 hours.

  • Add 4-ethoxyboronic acid (2.0 equiv), Pd catalyst, and Na₂HPO₄.

  • Heat at 70°C for 16 hours.

  • Isolate via filtration and recrystallize.

Yield : 60–75% (scalable to gram quantities).

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Classical Sulfonylation70–854–12 hStraightforward, high purityRequires sulfonyl chloride synthesis
One-Pot Catalytic68–7622 hNo intermediate isolationHigh temperature, metal contamination
Electrochemical65–805–30 minMild conditions, eco-friendlySpecialized equipment needed
Palladium-Catalyzed60–7516 hVersatile for diverse boronic acidsCostly catalysts, sensitive to oxygen

Optimization Strategies and Challenges

Purity Enhancement:

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted morpholine.

  • Column Chromatography : SiO₂ with ethyl acetate/hexane (1:4) gradient.

Scalability:

  • Batch processes for classical and catalytic methods achieve >90% conversion at 100-g scale.

  • Electrochemical flow reactors enable continuous production.

Functional Group Tolerance:

  • The ethoxy group is stable under acidic and basic conditions but may demethylate under strong nucleophiles .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)morpholine-4-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)morpholine-4-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly in cardiac cells where it blocks the IKr current.

    Medicine: Investigated for its potential therapeutic applications, including its role as an antiarrhythmic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The primary mechanism of action of N-(4-ethoxyphenyl)morpholine-4-sulfonamide involves its selective blocking of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This action helps regulate the cardiac action potential and can prevent arrhythmias. The compound targets specific potassium channels, thereby modulating their activity and stabilizing the cardiac rhythm.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs, their structural features, and observed properties:

Compound Name Key Structural Features Molecular Weight Pharmacological/Physicochemical Notes Evidence ID
N-(4-Chlorophenyl)morpholine-4-carboxamide Morpholine carboxamide, 4-Cl-phenyl 240.69 g/mol Chair conformation morpholine; N–H⋯O hydrogen bonding in crystal lattice .
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide Benzamide core, ethoxyphenyl-sulfonamide 396.46 g/mol High molecular weight; potential for aromatic stacking interactions .
2-(4-Ethoxyphenyl)-N-{5-[...]-1H-indazol-3-yl}acetamide Ethoxyphenyl-acetamide, morpholine-carbonyl ~600 g/mol (est.) Anti-proliferative activity; synthesized via multi-step Pd-catalyzed reactions .
N-phenylmorpholine-4-carboxamide Morpholine carboxamide, phenyl group 206.24 g/mol Lower molecular weight; used in crystallography studies .
N-(4-ethoxyphenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide Ethoxyphenyl-sulfonyl, isopropyl group 346.44 g/mol Sulfonimidamide structure; altered electronic properties vs. sulfonamide .
N-(4-ethoxyphenyl)-2-[...]thiophene-3-sulfonamide Thiophene-oxadiazole core, ethoxyphenyl 469.6 g/mol Heterocyclic backbone may enhance metabolic stability .

Key Comparative Insights

Morpholine vs. Carboxamide/Carbonyl Groups :

  • Replacing the sulfonamide group with a carboxamide (e.g., N-(4-Chlorophenyl)morpholine-4-carboxamide) reduces hydrogen-bonding capacity but may improve solubility due to the carbonyl group’s polarity .
  • The morpholine ring’s chair conformation is conserved across analogs, suggesting structural rigidity that could stabilize target binding .

This is observed in anti-proliferative analogs like the indazolyl-acetamide derivatives . In N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide, the ethoxyphenyl-sulfonamide moiety contributes to a higher molecular weight (396.46 g/mol), which may affect pharmacokinetics compared to simpler morpholine sulfonamides .

Heterocyclic Modifications :

  • Compounds incorporating thiophene-oxadiazole (e.g., ) or indazole rings exhibit enhanced structural diversity, possibly targeting different enzymes or receptors compared to morpholine-centric analogs .

Sulfonamide vs.

Biological Activity

N-(4-ethoxyphenyl)morpholine-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of sulfonamides, including this compound, typically involves the reaction of morpholine derivatives with sulfonyl chlorides or sulfonic acids. The general synthetic route includes:

  • Formation of Morpholine Derivative : Morpholine is reacted with a suitable ethoxy-substituted aromatic compound.
  • Sulfonamide Formation : The resulting intermediate is treated with a sulfonyl chloride under basic conditions to yield the final sulfonamide product.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of enzyme inhibition and anticancer properties.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play critical roles in purinergic signaling and are implicated in various pathological conditions such as thrombosis, diabetes, and cancer.

  • IC50 Values : In vitro assays revealed that related compounds exhibit IC50 values ranging from sub-micromolar to micromolar concentrations against h-NTPDases. For instance, a derivative showed an IC50 value of 0.27 ± 0.08 μM against h-NTPDase2, indicating potent inhibitory activity .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines.

  • Case Study : A related compound was tested against the MCF-7 breast cancer cell line using the MTT assay, yielding an IC50 value of 4.25 µM, which was more effective than the standard drug 4-hydroxytamoxifen (IC50: 8.22 µM). Molecular docking studies suggested strong binding interactions with estrogen receptor alpha (ERα), enhancing its anticancer efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting h-NTPDases, the compound may alter purinergic signaling pathways, impacting cellular proliferation and apoptosis in cancer cells.
  • Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins, which may lead to alterations in cellular signaling pathways associated with cancer progression.

Data Summary

The following table summarizes key biological activities and corresponding IC50 values for this compound and its derivatives:

CompoundTarget Enzyme/Cell LineIC50 (µM)Reference
N-(4-bromophenyl)-4-chloro-3-(morpholine)h-NTPDase12.88 ± 0.13
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)h-NTPDase20.27 ± 0.08
4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-pheny}benzenesulfonamideMCF-7 Breast Cancer4.25

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the established synthetic routes for N-(4-ethoxyphenyl)morpholine-4-sulfonamide, and how can reaction conditions be optimized to improve yield and purity? A: Synthesis typically involves sequential functionalization of the morpholine-sulfonamide core. A common approach includes:

  • Step 1: Reacting 4-ethoxyaniline with morpholine-4-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
  • Step 2: Purification via column chromatography or recrystallization (e.g., using methanol/water mixtures).
  • Optimization: Adjusting solvent polarity, temperature (40–60°C), and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) can enhance yields to >75% .

Structural Characterization Q: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound? A: Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify the ethoxyphenyl group (δ 1.3–1.5 ppm for CH3_3CH2_2O) and morpholine ring protons (δ 3.5–4.0 ppm) .
  • X-ray Crystallography: SHELX software for resolving crystal packing and hydrogen-bonding networks (e.g., chair conformation of the morpholine ring, R factor <0.05) .

Functional Group Reactivity Q: How do the morpholine and sulfonamide functional groups influence the compound’s chemical reactivity? A: The sulfonamide group (-SO2_2NH-) participates in hydrogen bonding and acts as a weak acid (pKa ~10), enabling salt formation. The morpholine oxygen enhances solubility in polar solvents and stabilizes intermediates via lone-pair interactions .

Pharmacological Screening Q: What preliminary assays are used to evaluate the biological activity of this compound? A: Standard assays include:

  • Enzyme Inhibition: Testing against carbonic anhydrase or cyclooxygenase isoforms via UV-Vis spectroscopy (IC50_{50} determination).
  • Antimicrobial Activity: Broth microdilution assays (MIC values against Gram-positive/negative strains) .

Reaction Optimization Q: How can researchers troubleshoot low yields in the final coupling step of the synthesis? A: Common fixes include:

  • Using fresh sulfonyl chloride to avoid hydrolysis.
  • Adding molecular sieves to absorb moisture.
  • Switching to a high-boiling solvent (e.g., toluene) for reflux conditions .

Advanced Research Questions

Crystallographic Data Analysis Q: How can researchers resolve discrepancies in crystallographic data for polymorphs of this compound? A: Use SHELXL to refine structures against high-resolution data (≤1.0 Å). Compare hydrogen-bonding motifs (e.g., N–H⋯O vs. C–H⋯π interactions) and apply Hirshfeld surface analysis to distinguish polymorphs .

Mechanistic Studies Q: What experimental approaches can elucidate the mechanism of enzyme inhibition by this compound? A: Techniques include:

  • Isothermal Titration Calorimetry (ITC): To measure binding constants (Kd_d) and stoichiometry.
  • Molecular Docking: Using AutoDock Vina with crystal structures of target enzymes (e.g., COX-2) to predict binding poses .

Structure-Activity Relationship (SAR) Q: How does substitution on the ethoxyphenyl ring affect bioactivity? A: SAR studies show:

  • Electron-withdrawing groups (e.g., -NO2_2) at the para position increase antimicrobial potency (MIC reduction by 50%).
  • Bulkier substituents reduce solubility but enhance target selectivity .

Computational Modeling Q: What density functional theory (DFT) parameters are critical for predicting the compound’s electronic properties? A: Use B3LYP/6-311+G(d,p) basis sets to calculate:

  • HOMO-LUMO gaps (correlate with redox activity).
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .

Stability Under Physiological Conditions Q: How can researchers assess the compound’s stability in biorelevant media (e.g., plasma)? A: Conduct accelerated stability studies:

  • HPLC-MS Monitoring: Track degradation products (e.g., hydrolysis of sulfonamide bond at pH 7.4).
  • Plasma Protein Binding: Ultracentrifugation to measure free vs. bound fractions .

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